molecular formula C28H23N7O4 B11094427 4-{5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

4-{5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11094427
M. Wt: 521.5 g/mol
InChI Key: PQBBXFKINPIYKQ-STBIYBPSSA-N
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Description

4-{5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound that features a combination of aromatic rings, triazine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylamine with 2,4,6-trichloro-1,3,5-triazine to form an intermediate, which is then reacted with phenylamine. This intermediate is further reacted with hydrazine to form the hydrazinylidene derivative. The final step involves the condensation of this derivative with 5-formylfuran-2-yl benzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

4-{5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid
  • 4-{5-[(E)-(2-{4-[(4-chlorophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

Uniqueness

The uniqueness of 4-{5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C28H23N7O4

Molecular Weight

521.5 g/mol

IUPAC Name

4-[5-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C28H23N7O4/c1-38-22-13-11-21(12-14-22)31-27-32-26(30-20-5-3-2-4-6-20)33-28(34-27)35-29-17-23-15-16-24(39-23)18-7-9-19(10-8-18)25(36)37/h2-17H,1H3,(H,36,37)(H3,30,31,32,33,34,35)/b29-17+

InChI Key

PQBBXFKINPIYKQ-STBIYBPSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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